2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride
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Overview
Description
2-oxa-9-azaspiro[45]decan-1-one;hydrochloride is a spirocyclic compound characterized by its unique structure, which includes both an oxygen and nitrogen atom within the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spiro ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to yield different derivatives.
Substitution: Various substitution reactions can occur, where different functional groups replace existing ones on the spiro ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with a different ring size.
3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Another spirocyclic compound with additional nitrogen atoms in the ring.
Uniqueness
2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7-8(3-5-11-7)2-1-4-9-6-8;/h9H,1-6H2;1H |
InChI Key |
VKOPEGMHRZHVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC2=O)CNC1.Cl |
Origin of Product |
United States |
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